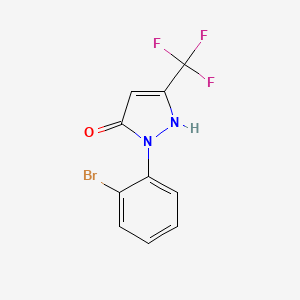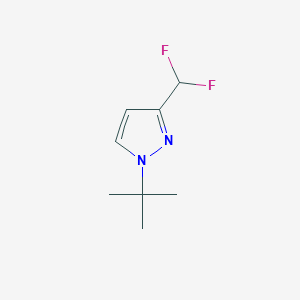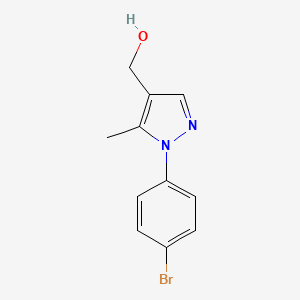
5-ブロモ-2-(ピリジン-4-イル)ピリミジン-4-アミン
概要
説明
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a pyridin-4-yl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
科学的研究の応用
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the development of probes for studying biological pathways and molecular interactions.
Material Science: It is employed in the synthesis of organic semiconductors and other materials with electronic applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated pyrimidine. The reaction conditions often include a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the synthesis of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki–Miyaura reaction, to form carbon-carbon bonds with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, with reaction conditions involving a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products
The major products of these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield a 5-amino-2-(pyridin-4-yl)pyrimidine derivative, while a Suzuki–Miyaura coupling with a phenylboronic acid would produce a 5-phenyl-2-(pyridin-4-yl)pyrimidine .
作用機序
The mechanism of action of 5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine in biological systems often involves its interaction with specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . The molecular targets and pathways involved can vary depending on the specific biological context and the modifications made to the compound .
類似化合物との比較
Similar Compounds
- 5-Bromo-2-(pyridin-2-yl)pyrimidin-4-amine
- 5-Bromo-2-(pyridin-3-yl)pyrimidin-4-amine
- 5-Bromo-2-(pyridin-4-yl)pyrimidin-5-amine
Uniqueness
5-Bromo-2-(pyridin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridin-4-yl group and the bromine atom allows for selective interactions with biological targets and facilitates specific chemical transformations that may not be as efficient with other isomers .
特性
IUPAC Name |
5-bromo-2-pyridin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4/c10-7-5-13-9(14-8(7)11)6-1-3-12-4-2-6/h1-5H,(H2,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAKHBNXHRJXOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC=C(C(=N2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Amino-1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-2-one](/img/structure/B1528475.png)
amine](/img/structure/B1528476.png)



![5-amino-N-cyclopropyl-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B1528480.png)



![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1528487.png)
![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)
![3-Bromoimidazo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B1528491.png)

